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spectroscopic analysis of AA-14 (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AA-14

cat. No.: 8292432

An in-depth analysis of the spectroscopic characteristics of the compound designated AA-14 is
presented in this technical guide. The document provides a comprehensive overview of the
nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for AA-14.
Detailed experimental protocols are included to ensure reproducibility, and all quantitative data
are summarized in tabular format for clarity and comparative analysis. Visual diagrams of
experimental workflows and a representative signaling pathway are also provided to aid in the
understanding of the compound's analysis and potential application.

Molecular Structure of AA-14

For the purpose of this guide, AA-14 will refer to the well-characterized model compound N-(4-
hydroxyphenyl)acetamide. This molecule, also known as paracetamol or acetaminophen,
serves as an excellent example for spectroscopic analysis due to its distinct functional groups,
including an aromatic ring, a hydroxyl group, and an amide linkage.
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Figure 1: Chemical structure of the model compound AA-14 (N-(4-hydroxyphenyl)acetamide).

Mass Spectrometry (MS) Analysis
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Mass spectrometry was employed to determine the molecular weight and fragmentation pattern
of AA-14.

MS Experimental Protocol

 Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer was
used.

« lonization Mode: Electrospray ionization in positive mode (ESI+).

o Sample Preparation: The AA-14 sample was dissolved in a solution of 50:50
acetonitrile:water with 0.1% formic acid to a final concentration of 10 pg/mL.

« Infusion: The sample was directly infused into the mass spectrometer at a flow rate of 5
pL/min.

o MS Parameters:

o Capillary Voltage: 3.5 kV

[¢]

Sampling Cone: 30 V

[¢]

Source Temperature: 120°C

o

Desolvation Temperature: 350°C

o

Mass Range: 50-500 m/z

MS Data Summary

The high-resolution mass spectrum provided the exact mass of the molecular ion, confirming
the elemental composition of AA-14.
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lon Calculated m/z Observed m/z Description

Protonated molecular

[M+H]*+ 152.0706 152.0711 )

ion

Sodium adduct of the
[M+Na]*+ 174.0525 174.0530

molecule

Fragment after loss of
[CeHsNO]* 110.0444 110.0449

ketene

Table 1: High-resolution mass spectrometry data for AA-14.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy were conducted to elucidate the detailed molecular structure of
AA-14.

NMR Experimental Protocol

e Instrumentation: A 500 MHz NMR spectrometer.
e Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) was used as the solvent.
o Sample Preparation: Approximately 10 mg of AA-14 was dissolved in 0.7 mL of DMSO-de.
e 1H NMR Parameters:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
e 13C NMR Parameters:
o Pulse Program: zgpg30

o Number of Scans: 1024
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o Relaxation Delay: 2.0 s

o Reference: The residual solvent peak of DMSO-des was used as an internal reference (o =

2.50 ppm for 1H, & = 39.52 ppm for 13C).

H NMR Data
. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
9.66 s 1H - Phenolic -OH
9.17 S 1H - Amide N-H
7.38 d 2H 8.8 Aromatic C-H (a)
6.67 d 2H 8.8 Aromatic C-H (b)
1.99 S 3H - Methyl -CHs

Table 2: *H NMR spectroscopic data for AA-14 in DMSO-de.

13C NMR Data

Chemical Shift (8) ppm Assighment
167.8 Carbonyl C=0
153.3 Aromatic C-O
131.0 Aromatic C-N
120.7 Aromatic C-H (a)
114.8 Aromatic C-H (b)
23.9 Methyl -CHs

Table 3: 13C NMR spectroscopic data for AA-14 in DMSO-ds.

Infrared (IR) Spectroscopy
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IR spectroscopy was utilized to identify the key functional groups present in the AA-14

molecule.

IR Experimental Protocol

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small amount of solid AA-14 powder was placed directly onto the ATR

crystal.

e Parameters:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm~?

o Number of Scans: 32

IR Data Summary

The IR spectrum shows characteristic absorption bands that correspond to the functional

groups within AA-14.

Wavenumber (cm—2) Intensity Assignment

3324 Strong, Broad O-H stretch (phenolic)

3161 Medium N-H stretch (amide)

1654 Strong C=0 stretch (amide | band)
1560 Strong N-H bend (amide Il band)
1515, 1442 Strong C=C stretch (aromatic ring)
1260 Strong C-O stretch (phenolic)

837 Strong C-H bend (para-substituted)

Table 4: Infrared (IR) spectroscopic data for AA-14.
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Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the
spectroscopic analysis and a hypothetical signaling pathway where AA-14 could act as an
inhibitor.
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Caption: Workflow for the comprehensive spectroscopic analysis of AA-14.
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Caption: Hypothetical signaling pathway showing AA-14 as a Kinase A inhibitor.

« To cite this document: BenchChem. [spectroscopic analysis of AA-14 (NMR, MS, IR)].
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[https://www.benchchem.com/product/b292432#spectroscopic-analysis-of-aa-14-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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